N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and a benzodioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps:
Formation of the Benzodioxine Moiety: This can be achieved by cyclization reactions involving catechol derivatives and appropriate dihalides under basic conditions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where a palladium-catalyzed coupling between a halogenated aromatic compound and an alkene takes place.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The sulfonamide group is a common pharmacophore in medicinal chemistry, making this compound a potential lead for the development of new therapeutic agents.
Biological Probes: It can be used in the design of probes for studying biological processes at the molecular level.
Industry
Polymer Science: The compound can be incorporated into polymers to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism by which N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group can form hydrogen bonds with biological targets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide.
Uniqueness
The presence of the sulfonamide group in N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide imparts unique chemical and biological properties. Sulfonamides are known for their ability to inhibit enzymes such as carbonic anhydrase, making this compound potentially useful in therapeutic applications.
Properties
Molecular Formula |
C21H18N2O4S |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[3-[(E)-2-pyridin-4-ylethenyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C21H18N2O4S/c24-28(25,19-6-7-20-21(15-19)27-13-12-26-20)23-18-3-1-2-17(14-18)5-4-16-8-10-22-11-9-16/h1-11,14-15,23H,12-13H2/b5-4+ |
InChI Key |
HFGKQHIGPOJBET-SNAWJCMRSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)/C=C/C4=CC=NC=C4 |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)C=CC4=CC=NC=C4 |
Origin of Product |
United States |
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